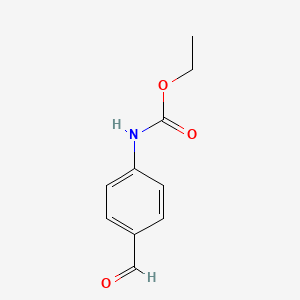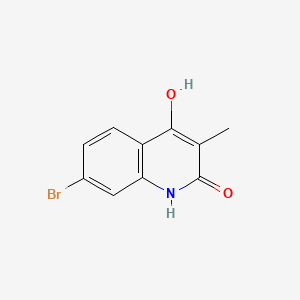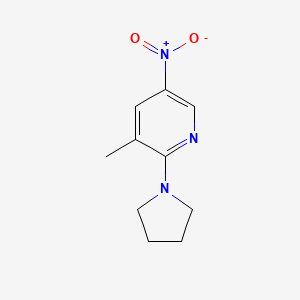
3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-5-nitro-2-pyrrolidin-1-ylpyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 3-position, a nitro group at the 5-position, and a pyrrolidine ring at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-nitro-2-pyrrolidin-1-ylpyridine typically involves the following steps:
Alkylation: The methyl group is introduced via alkylation reactions.
Pyrrolidine Substitution: The pyrrolidine ring is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) is crucial to achieving high purity and yield.
化学反应分析
Types of Reactions
3-methyl-5-nitro-2-pyrrolidin-1-ylpyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.
科学研究应用
3-methyl-5-nitro-2-pyrrolidin-1-ylpyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
作用机制
The mechanism of action of 3-methyl-5-nitro-2-pyrrolidin-1-ylpyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting their function. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-methyl-5-nitro-2-pyrrolidin-1-ylpyridine: can be compared with other pyridine derivatives such as:
Uniqueness
The uniqueness of 3-methyl-5-nitro-2-pyrrolidin-1-ylpyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the nitro group, methyl group, and pyrrolidine ring makes it a versatile compound for various applications.
属性
CAS 编号 |
88374-46-3 |
|---|---|
分子式 |
C10H13N3O2 |
分子量 |
207.23 g/mol |
IUPAC 名称 |
3-methyl-5-nitro-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C10H13N3O2/c1-8-6-9(13(14)15)7-11-10(8)12-4-2-3-5-12/h6-7H,2-5H2,1H3 |
InChI 键 |
DTILNTIRZIRWTP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1N2CCCC2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl methyl(2-methylenespiro[3.5]nonan-7-yl)carbamate](/img/structure/B13922471.png)
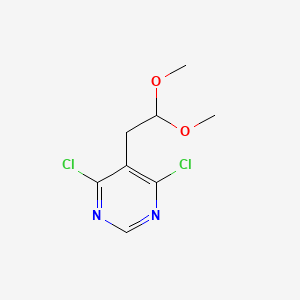
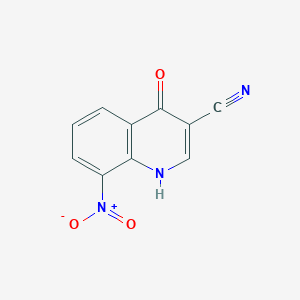
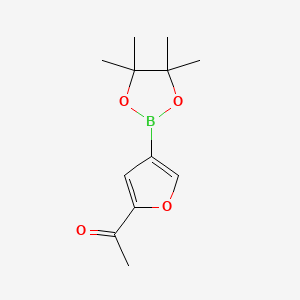
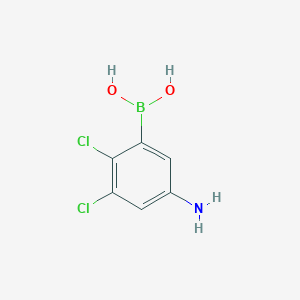


![1-(2,3-dihydro-3,3-dimethylfuro[3,2-b]pyridin-5-yl)Ethanone](/img/structure/B13922525.png)
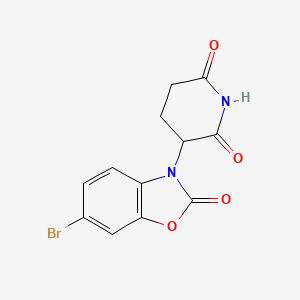
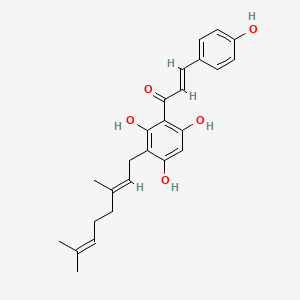
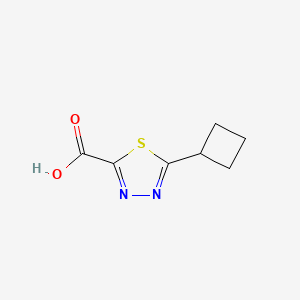
![7,8,16,17-tetrahydro-6H,15H-dibenzo[b,i][1,4,8,11]tetraoxacyclotetradecine](/img/structure/B13922538.png)
